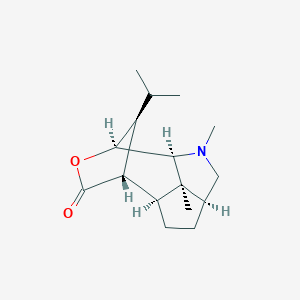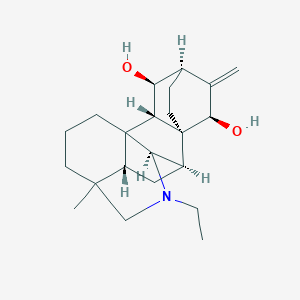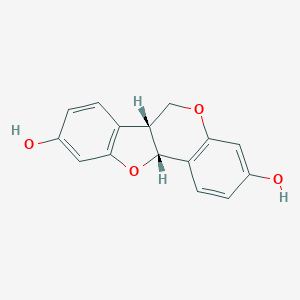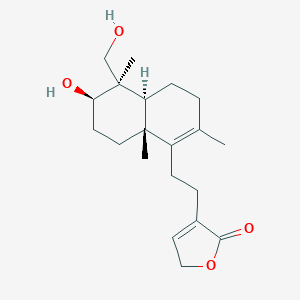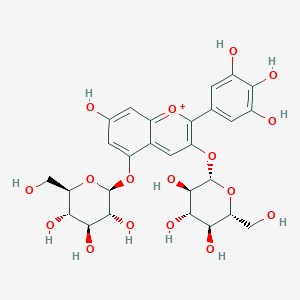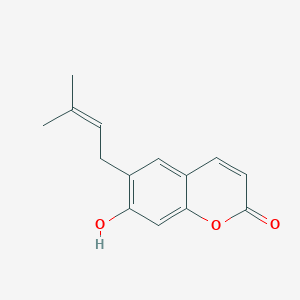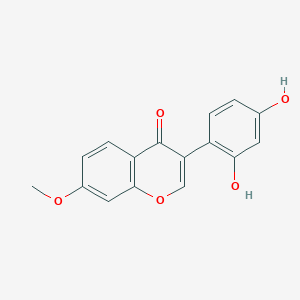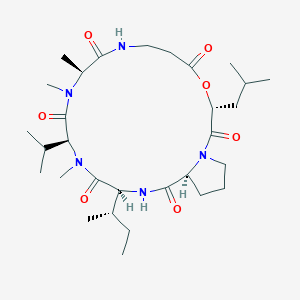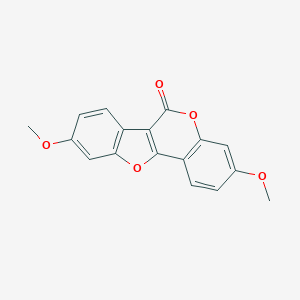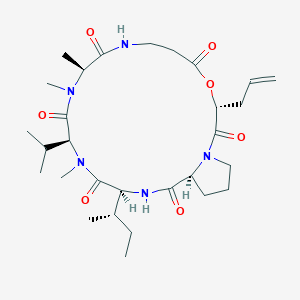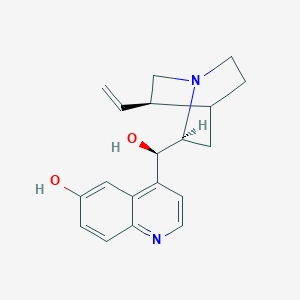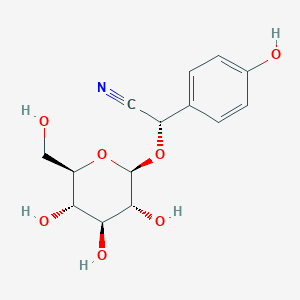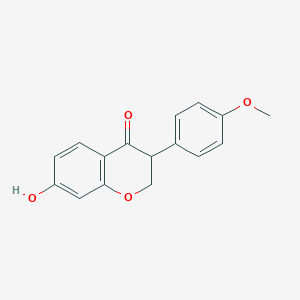
Dihydroformononetin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroformononetin (DHF) is a type of isoflavone, a naturally occurring compound found in various plants such as red clover, soybeans, and chickpeas. DHF has gained significant attention in recent years due to its potential therapeutic properties and its ability to interact with estrogen receptors.
科学的研究の応用
Anticancer Properties
Dihydroformononetin, a derivative of formononetin, has shown promise in cancer research. Formononetin, primarily sourced from red clovers and the Chinese herb Astragalus membranaceus, exhibits significant anticancer potential. It functions by modulating various signaling pathways, leading to apoptosis and cell cycle arrest, and suppressing cell proliferation and invasion. Studies indicate that when used with chemotherapy drugs, formononetin enhances anticancer effects through synergistic interactions (Tay et al., 2019).
Metabolism in Humans
Research on the metabolism of formononetin in humans revealed the presence of new reduced metabolites, such as dihydroformononetin, in urine samples after ingestion of red clover dietary supplements. This finding suggests a metabolic pathway for formononetin and its derivatives in the human body (Heinonen, Wähälä, & Adlercreutz, 2004).
Alzheimer's Disease Treatment
Formononetin has been investigated for its therapeutic potential in Alzheimer's disease. A network pharmacological analysis identified key targets and mechanisms of formononetin in Alzheimer's treatment, including its interaction with estrogen receptor alpha and tumor protein p53. These interactions suggest potential pathways through which formononetin could be beneficial in treating Alzheimer’s (Xiao et al., 2019).
Cognitive Impairment in Diabetic Mice
In a study involving streptozotocin-induced diabetic mice, formononetin treatment showed a protective effect on cognitive impairment. The compound improved learning and memory abilities and regulated biomarkers related to oxidative stress and inflammation. This suggests the potential of formononetin in managing cognitive deficits associated with diabetes (Wang et al., 2018).
Osteosarcoma Treatment
Bioinformatic and experimental assays have explored the anti-cancer targets of formononetin in osteosarcoma. The compound affects key targets and signaling pathways, suggesting its potential as a biomarker for screening and treating osteosarcoma (Hu et al., 2019).
Breast Cancer Cells
In vitro studies have demonstrated that formononetin, when combined with metformin, acts synergistically to inhibit the growth of MCF-7 breast cancer cells. This finding opens up possibilities for its use in combination therapy for breast cancer treatment (Xin et al., 2019).
Neuroinflammation and Estrogen Receptor Expression
Formononetin has been found to inhibit neuroinflammation and increase estrogen receptor beta protein expression in microglia, suggesting its potential for neuroprotective applications (El-Bakoush & Olajide, 2018).
Osteopenia Treatment
Research on formononetin in adult ovariectomized rats has shown that it can reverse established osteopenia. It promotes new bone formation and improves trabecular microarchitecture, highlighting its potential in treating postmenopausal osteoporosis (Tyagi et al., 2012).
特性
CAS番号 |
4626-22-6 |
|---|---|
製品名 |
Dihydroformononetin |
分子式 |
C16H14O4 |
分子量 |
270.28 g/mol |
IUPAC名 |
7-hydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-8,14,17H,9H2,1H3 |
InChIキー |
INYISIYHXQDCPK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O |
正規SMILES |
COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O |
melting_point |
185-188°C |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



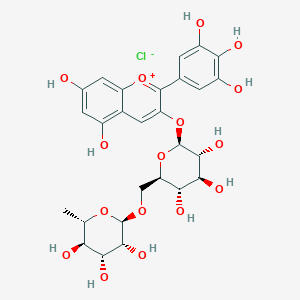
![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)
